molecular formula C15H17N3O4S B2815477 N-(2,3-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide CAS No. 1797559-94-4

N-(2,3-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide

Cat. No.: B2815477
CAS No.: 1797559-94-4
M. Wt: 335.38
InChI Key: YJIFLOFGAUUNTF-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a synthetic organic compound designed for research applications, incorporating both an azetidine and a 1,3-thiazole ring system. The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, is a significant scaffold in medicinal chemistry due to its contribution to molecular rigidity and potential for enhancing binding affinity to biological targets . The 1,3-thiazole ring is a privileged structure in drug discovery, known to be present in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Furthermore, thiazole derivatives have been identified as key components in ligands for various biological receptors, serving as useful pharmacological tools for probing protein function . The 2,3-dimethoxyphenyl substituent is a common aromatic group that can influence the compound's pharmacokinetic properties and target engagement. This combination of structural features makes this chemical a valuable intermediate for researchers in chemical biology and medicinal chemistry. It is suitable for building compound libraries for high-throughput screening, exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns, and developing novel probes for investigating biological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-20-12-5-3-4-11(13(12)21-2)17-14(19)18-8-10(9-18)22-15-16-6-7-23-15/h3-7,10H,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIFLOFGAUUNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Azetidine ring : A four-membered saturated heterocyclic ring.
  • Thiazole moiety : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
  • Dimethoxyphenyl group : A phenolic structure that may contribute to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

  • Enzyme Activation : The compound has been identified as an activator of glucokinase (GK), a crucial enzyme in glucose metabolism. This activation can be beneficial for conditions like type 2 diabetes where glucose homeostasis is impaired .
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which may protect cellular components from oxidative stress. This is particularly relevant in cancer therapy, where oxidative damage plays a significant role in tumor progression .

Efficacy in Cell Lines

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis
U-937 (Monocytic Leukemia)12.1Inhibition of cell proliferation
HeLa (Cervical Cancer)15.0Modulation of mitochondrial function

These results indicate that the compound has a potent cytotoxic effect on cancer cells, suggesting its potential as an anticancer agent.

Study on Glucose Metabolism

A notable study investigated the role of this compound in enhancing glucose uptake in skeletal muscle cells. The findings revealed that the compound significantly increased glucose transporter type 4 (GLUT4) translocation to the cell membrane, thereby facilitating glucose uptake .

Antioxidant Activity Assessment

In another research effort, the antioxidant capacity of the compound was assessed using DPPH and ABTS assays. The results indicated a strong free radical scavenging ability comparable to standard antioxidants like ascorbic acid. This property may contribute to its protective effects against oxidative stress-related diseases .

Comparison with Similar Compounds

Core Heterocycles and Functional Groups

The azetidine core distinguishes the target compound from analogs with larger heterocycles. For example:

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) () features a benzamide group and a 3,4-dimethoxyphenethyl chain but lacks heterocyclic rings, resulting in greater conformational flexibility .
  • Thiadiazole-fused derivatives () incorporate a 1,4-benzodioxine-thiadiazole hybrid structure, which enhances electron-deficient character compared to the thiazole in the target compound .
  • Patent Example 321 () contains a pyrrolo-pyridazine carboxamide with halogen substituents (difluoro, iodo), offering distinct steric and electronic profiles .

Substituent Positioning

The 2,3-dimethoxyphenyl group in the target compound differs from 3,4-dimethoxyphenyl moieties (e.g., Rip-B in ). Ortho-substituted methoxy groups may sterically hinder binding interactions compared to para-substituted analogs, impacting target selectivity .

Key Reactions

  • Amide Coupling : The target compound likely employs amide bond formation between an azetidine carboxylic acid derivative and 2,3-dimethoxyaniline, analogous to the synthesis of Rip-B (benzoyl chloride + phenethylamine, ) .
  • Heterocycle Formation : Azetidine synthesis may involve ring-closing strategies distinct from the thiosemicarbazide-mediated thiadiazole formation in or the multi-step halogenation in .

Yield and Complexity

Pharmacological and Physicochemical Properties

Physicochemical Profiles

  • Solubility : The thiazole and dimethoxyphenyl groups likely reduce aqueous solubility compared to Rip-B (), which lacks heterocycles .
  • Melting Point : While the target compound’s melting point is unreported, Rip-B melts at 90°C, suggesting similar thermal stability for the target if crystallinity is comparable .

Data Table: Key Comparisons with Structural Analogs

Compound Name Core Structure Key Substituents Synthesis Highlights Potential Applications
N-(2,3-Dimethoxyphenyl)-3-(thiazolyloxy)azetidine-1-carboxamide Azetidine carboxamide 2,3-Dimethoxyphenyl, thiazolyloxy Amide coupling, strained ring formation Kinase inhibition, antimicrobial research
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) Benzamide 3,4-Dimethoxyphenethyl Benzoyl chloride + phenethylamine Alkaloid synthesis intermediate
Thiadiazole-fused benzodioxine () Benzodioxine-thiadiazole Thiosemicarbazide-derived Thiosemicarbazide condensation Antimicrobial agents
Example 321 () Pyrrolo-pyridazine Difluoro, iodo, trifluoromethyl Multi-step halogenation Oncology therapeutics

Q & A

Basic: What are the optimal synthetic routes for N-(2,3-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide, and how can reaction yields be maximized?

Synthesis typically involves multi-step protocols, including coupling reactions between azetidine carboxamide precursors and functionalized thiazole derivatives. Key steps include:

  • Azetidine ring formation : Cyclization of β-amino alcohols or via ring-opening of epoxides under basic conditions .
  • Thiazole-azetidine coupling : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the thiazol-2-yloxy group to the azetidine ring .
  • Purification : Use of column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
    Methodological Note : Optimize reaction temperature (60–80°C) and solvent polarity (DMF or DMSO) to enhance nucleophilic substitution efficiency. Monitor intermediates via TLC and confirm final structure via 1^1H/13^13C NMR and HRMS .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Standard characterization includes:

  • Spectroscopic analysis :
    • 1^1H NMR: Confirm presence of dimethoxyphenyl protons (δ 3.8–4.0 ppm) and azetidine ring protons (δ 3.2–3.5 ppm) .
    • IR: Detect carboxamide C=O stretch (~1650 cm1^{-1}) and thiazole C-S-C vibrations (~680 cm1^{-1}) .
  • Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks matching the molecular formula (e.g., C19_{19}H20_{20}N3_3O4_4S1_1) .
    Advanced Tip : Use X-ray crystallography to resolve bond angles and confirm stereochemistry if chiral centers are present .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

  • Targeted modifications : Systematically vary substituents on the dimethoxyphenyl ring (e.g., replace methoxy with halogens or alkyl groups) to assess electronic effects on binding .
  • Biological assays :
    • Kinase inhibition : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization assays .
    • Molecular docking : Compare binding poses in homology models (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) .
      Data Contradiction Tip : If conflicting inhibition data arise (e.g., IC50_{50} variability), validate assay conditions (e.g., ATP concentration in kinase assays) and confirm compound stability via LC-MS .

Advanced: How can researchers resolve discrepancies in reported pharmacological data (e.g., conflicting IC50_{50}50​ values)?

  • Reproducibility checks :
    • Re-synthesize the compound using documented protocols to rule out batch variability .
    • Validate biological assays with positive controls (e.g., staurosporine for kinase inhibition) .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., normalized % inhibition at 10 µM) and account for differences in cell lines (e.g., HCT116 vs. HEK293) .

    Example : If one study reports anti-proliferative activity in colon cancer cells (IC50_{50} = 2 µM) but another shows no effect, assess differences in cell culture conditions (e.g., serum concentration, incubation time) .

Advanced: What mechanistic hypotheses exist for this compound’s interaction with apoptosis-related proteins?

  • Bcl-2 family modulation : Thiazole and azetidine moieties may mimic BH3 domains, disrupting Bcl-xL/Bax interactions (supported by fluorescence quenching assays) .
  • Caspase activation : Assess cleavage of PARP-1 via Western blot in treated cells (e.g., Jurkat T-cells) to confirm apoptotic pathways .
    Methodological Note : Use siRNA knockdown of target proteins (e.g., Bcl-2) to establish causality in observed cytotoxicity .

Basic: What are the key physicochemical properties influencing this compound’s bioavailability?

  • LogP : Predicted ~2.8 (via ChemDraw), indicating moderate lipophilicity for membrane permeability .
  • Solubility : Poor aqueous solubility (<50 µM); formulate with co-solvents (e.g., PEG 400) for in vivo studies .
  • Stability : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours via HPLC to ensure integrity .

Advanced: How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration for CNS applications?

  • Structural modifications :
    • Reduce molecular weight (<450 Da) by replacing dimethoxyphenyl with smaller aryl groups .
    • Introduce fluorine atoms to improve lipid solubility and BBB transport .
  • In vitro models : Use MDCK-MDR1 monolayers to measure permeability (Papp_{app} > 5 × 106^{-6} cm/s indicates BBB potential) .

Advanced: What analytical techniques are critical for studying metabolic pathways of this compound?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .
  • Key Phase I reactions : Hydroxylation of the dimethoxyphenyl ring (CYP3A4-mediated) and thiazole ring oxidation .
    Contradiction Tip : If in vitro and in vivo metabolite profiles differ, investigate gut microbiota-mediated transformations via fecal incubations .

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